molecular formula C12H17N3O3 B2575596 N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1797659-17-6

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2575596
CAS No.: 1797659-17-6
M. Wt: 251.286
InChI Key: JBNJHIKTPSUNMW-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.286. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One key area of application involves the synthesis of cis-disubstituted cyclopropanes , which are valuable intermediates in the production of cyclopropyl-containing bioactive molecules. For instance, the cyclopropenation of diethoxypropyne with methyl diazoacetate, followed by stereoselective hydrogenation, has been employed to generate cis-cyclopropane derivatives. These intermediates have been further transformed into dehydroamino acids and dictyopterene C′, showcasing the compound's versatility in synthetic organic chemistry (Imogaı̈ et al., 1998).

Biological Evaluation

The exploration of biological activities has led to the synthesis of pyrimidine derivatives exhibiting potent analgesic and anti-inflammatory properties . For example, the cyclization of related precursors in the presence of dry HCl in dioxane followed by nucleophilic substitution has resulted in compounds with significant biological potential, demonstrating the broad applicability of this chemical class in medicinal chemistry (Chhabria et al., 2007).

Antiviral Activity

Moreover, derivatives of the 5-substituted-2,4-diaminopyrimidines have been prepared and evaluated for their antiviral activities. These studies have highlighted the selective inhibition of retrovirus replication , further emphasizing the compound's potential in the development of antiviral agents. The structural modifications leading to enhanced activity against specific viruses illustrate the compound’s role in the discovery of new therapeutic options (Hocková et al., 2003).

Kinase Inhibition

Additionally, research into kinase inhibition has identified compounds based on the pyrimidine scaffold as potent and selective inhibitors of key enzymes involved in cancer and other diseases. The development of dual Src/Abl kinase inhibitors with promising antitumor activity in preclinical assays further underscores the compound’s utility in oncology (Lombardo et al., 2004).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide Similar compounds, such as 2,4-diaminopyrimidine derivatives, have been shown to exhibit antitumor activities . These compounds often target cancer cell lines, inhibiting their proliferation .

Mode of Action

The exact mode of action of This compound Related compounds have been shown to interact with their targets, leading to a decrease in the mitochondrial membrane potential, which induces apoptosis of cancer cells . They also suppress the migration of tumor cells and affect the cell cycle distribution .

Biochemical Pathways

The biochemical pathways affected by This compound Similar compounds have been shown to affect the cell cycle distribution, leading to blockage at the g2-m phase and accumulation at the s phase . This suggests that the compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been shown to be orally active, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to inhibit the proliferation of cancer cells, induce apoptosis, suppress cell migration, and affect cell cycle distribution .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-17-11-9(14-10(16)8-5-6-8)7-13-12(15-11)18-4-2/h7-8H,3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNJHIKTPSUNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2CC2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.